N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound featuring an indole moiety, a pyridazinone ring, and a pyridine sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. The process often starts with the formation of the indole moiety, which can be synthesized using the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst .
The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids. The final step involves the coupling of the indole and pyridazinone intermediates with pyridine-3-sulfonamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyridazinone ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The sulfonamide group can further stabilize these interactions through additional hydrogen bonds and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Pyridazinone derivatives: Compounds like pyridazinone-based inhibitors used in medicinal chemistry.
Sulfonamide derivatives: Compounds like sulfa drugs, which are widely used as antibiotics.
Uniqueness
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is unique due to the combination of its three distinct functional groups. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-19-8-7-18(23-12-9-15-4-1-2-6-17(15)23)22-24(19)13-11-21-28(26,27)16-5-3-10-20-14-16/h1-10,12,14,21H,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUDYDZPCLCNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CCNS(=O)(=O)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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